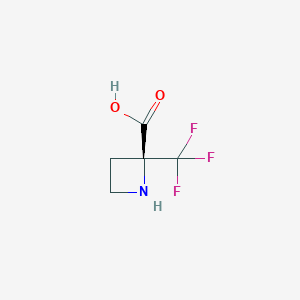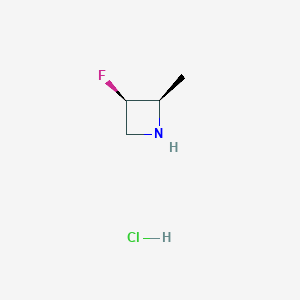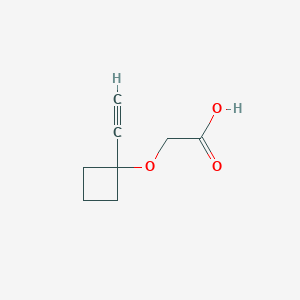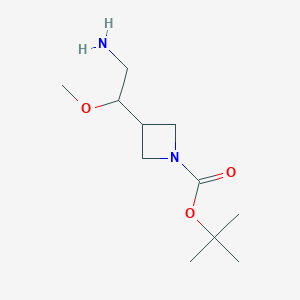![molecular formula C7H3ClINO B8229938 4-Chloro-2-iodofuro[2,3-b]pyridine](/img/structure/B8229938.png)
4-Chloro-2-iodofuro[2,3-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-iodofuro[2,3-b]pyridine is a heterocyclic compound that belongs to the class of furo[2,3-b]pyridines. This compound is characterized by the presence of both chlorine and iodine substituents on the furo[2,3-b]pyridine ring system. It has garnered significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various biologically active molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-iodofuro[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of 4-chloro-2-iodoaniline as a starting material, which undergoes cyclization with a suitable reagent to form the furo[2,3-b]pyridine ring. The reaction conditions often include the use of a strong base, such as sodium hydride, and a polar aprotic solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as column chromatography and recrystallization, is common in industrial settings to achieve the desired product quality .
化学反应分析
Types of Reactions
4-Chloro-2-iodofuro[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine substituent is replaced by an aryl or vinyl group using a palladium catalyst and a boronic acid reagent.
Oxidation and Reduction Reactions: The furo[2,3-b]pyridine ring can undergo oxidation or reduction under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF or DMSO.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in aqueous or organic solvents.
Major Products Formed
The major products formed from these reactions include various substituted furo[2,3-b]pyridine derivatives, which can exhibit different pharmacological activities depending on the nature of the substituents introduced .
科学研究应用
作用机制
The mechanism of action of 4-Chloro-2-iodofuro[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to therapeutic effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby disrupting a disease-related pathway . The exact molecular pathways involved depend on the specific biological target and the nature of the substituents on the furo[2,3-b]pyridine ring .
相似化合物的比较
4-Chloro-2-iodofuro[2,3-b]pyridine can be compared with other similar compounds, such as:
4-Chloro-2-bromofuro[2,3-b]pyridine: Similar structure but with a bromine substituent instead of iodine. It may exhibit different reactivity and biological activity due to the different halogen atom.
4-Chloro-2-fluorofuro[2,3-b]pyridine: Contains a fluorine substituent, which can significantly alter its chemical properties and biological activity.
4-Chloro-2-methylfuro[2,3-b]pyridine: The presence of a methyl group instead of a halogen can lead to different pharmacological properties and reactivity
The uniqueness of this compound lies in its specific halogen substituents, which confer distinct reactivity and potential biological activity compared to its analogs .
属性
IUPAC Name |
4-chloro-2-iodofuro[2,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClINO/c8-5-1-2-10-7-4(5)3-6(9)11-7/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBTZKPLJLOLPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Cl)C=C(O2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Tert-butyl 1-methyl 3-azabicyclo[3.2.1]octane-1,3-dicarboxylate](/img/structure/B8229868.png)
![4-fluoro-3-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8229872.png)

![methyl (1S,5S,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B8229889.png)
![6-Chloro-(3-methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8229916.png)
![6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B8229919.png)
![O8-tert-butyl O2-methyl (1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-2,8-dicarboxylate](/img/structure/B8229922.png)

![1H,2H,3H-pyrrolo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B8229932.png)


![2,4-Dichloro-5,6-dimethylfuro[2,3-d]pyrimidine](/img/structure/B8229953.png)
![[(2S)-1-methanesulfonylazetidin-2-yl]methanol](/img/structure/B8229957.png)
